3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide

Description

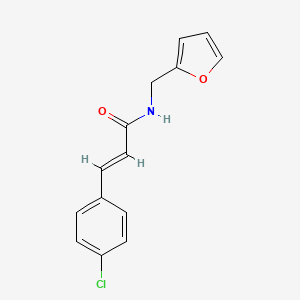

3-(4-Chlorophenyl)-N-furan-2-ylmethyl-acrylamide is an acrylamide derivative featuring a 4-chlorophenyl group attached to the α-carbon of the acrylamide backbone and a furan-2-ylmethyl substituent on the amide nitrogen. This compound is structurally tailored to exploit the electronic effects of the chlorophenyl group (electron-withdrawing) and the aromatic furan ring, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C14H12ClNO2 |

|---|---|

Molecular Weight |

261.70 g/mol |

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide |

InChI |

InChI=1S/C14H12ClNO2/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+ |

InChI Key |

SVIWYIBZZUTARW-VMPITWQZSA-N |

Isomeric SMILES |

C1=COC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, furan-2-carbaldehyde, and acrylamide.

Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the intermediate compound.

Acrylamide Addition: The intermediate is then reacted with acrylamide under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

Biological Studies: It serves as a probe in studying the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which are crucial for cell signaling and proliferation.

Molecular Pathways: It interferes with pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares structural attributes and molecular properties of the target compound with key analogs:

Key Research Findings

Substituent Impact : Chlorine atoms and aromatic rings (furan, phenyl) significantly influence bioactivity. For example, trifluoromethyl groups () enhance metabolic stability compared to methyl groups .

Synthetic Optimization : Column chromatography and crystallization remain standard for acrylamide purification, ensuring high yields (e.g., 64–69% in ).

Biological Gaps : While analogs like and are tested for bioactivity, the target compound requires empirical validation for specific applications.

Biological Activity

3-(4-Chloro-phenyl)-N-furan-2-ylmethyl-acrylamide is a compound of growing interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a furan ring, a chlorophenyl moiety, and an acrylamide group, which collectively contribute to its reactivity and biological properties. The presence of the furan ring is significant, as it has been associated with various biological activities including anti-inflammatory and antimicrobial effects .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . In vitro studies have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 8.107 | Induces apoptosis via caspase activation |

| A549 (Lung) | 7.4 | Inhibits ERK1/2 signaling pathway |

| Jurkat E6.1 (T-cell) | 10.0 | Disrupts cell cycle progression |

The compound has shown selective toxicity towards cancer cells while sparing normal cells such as skin fibroblasts and hepatocytes, indicating a promising therapeutic index .

Case Study: MTT Assay Results

In a study utilizing the MTT assay to assess cell viability, this compound demonstrated significant antiproliferative activity against various carcinoma cell lines, including:

- Breast Carcinoma (T47D)

- Colon Carcinoma (HT-29)

- Thyroid Carcinoma (FTC-238)

These results suggest that the compound may effectively target multiple cancer types through distinct mechanisms of action .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . The furan nucleus is known for its ability to inhibit microbial growth through various mechanisms:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic pathways .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases involved in cancer cell proliferation.

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Antimicrobial Mechanisms : Targeting bacterial enzymes critical for growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.